molecular formula C10H7NO3S B11796043 4-Hydroxy-3-(thiazol-4-yl)benzoic acid

4-Hydroxy-3-(thiazol-4-yl)benzoic acid

Katalognummer: B11796043
Molekulargewicht: 221.23 g/mol
InChI-Schlüssel: VSEGFVZYMXQVDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3-(thiazol-4-yl)benzoic acid is an organic compound with the molecular formula C10H7NO3S. It features a benzoic acid core substituted with a hydroxyl group and a thiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(thiazol-4-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid core. One common method includes the reaction of 4-hydroxybenzoic acid with thiazole derivatives under specific conditions. For instance, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize catalysts and controlled reaction environments to optimize the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-3-(thiazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzoquinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-(thiazol-4-yl)benzoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-(thiazol-4-yl)benzoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can participate in binding to enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes or block receptor sites, leading to therapeutic effects such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Hydroxy-3-(thiazol-4-yl)benzoic acid is unique due to the combination of the hydroxyl group, benzoic acid core, and thiazole ring. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H7NO3S

Molekulargewicht

221.23 g/mol

IUPAC-Name

4-hydroxy-3-(1,3-thiazol-4-yl)benzoic acid

InChI

InChI=1S/C10H7NO3S/c12-9-2-1-6(10(13)14)3-7(9)8-4-15-5-11-8/h1-5,12H,(H,13,14)

InChI-Schlüssel

VSEGFVZYMXQVDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)C2=CSC=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.